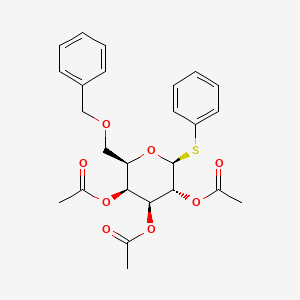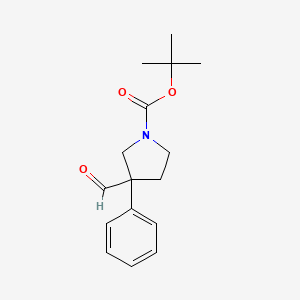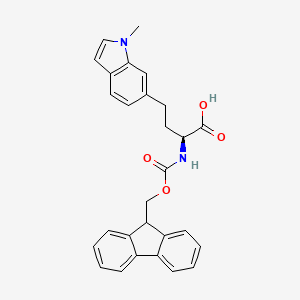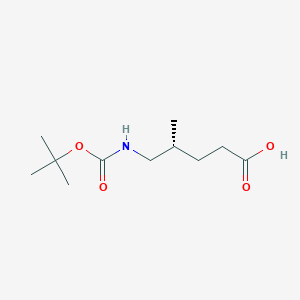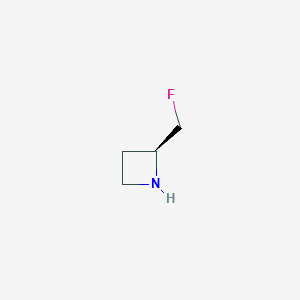
(S)-2-(Fluoromethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Fluoromethyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluoromethyl substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fluoromethyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the fluoromethyl group. One common method is the cyclization of appropriate precursors under basic conditions. For instance, starting from a suitable amino alcohol, cyclization can be achieved using a dehydrating agent .
Industrial Production Methods
Industrial production of azetidines, including this compound, often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed C–H activation, are frequently used to construct the azetidine ring .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Fluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-(Fluoromethyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique reactivity.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of (S)-2-(Fluoromethyl)azetidine involves its interaction with molecular targets through its fluoromethyl and azetidine moieties. The ring strain and electronic properties of the compound enable it to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain.
Piperidines: Six-membered nitrogen-containing rings with even lower ring strain.
Uniqueness
(S)-2-(Fluoromethyl)azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. The presence of the fluoromethyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C4H8FN |
|---|---|
Peso molecular |
89.11 g/mol |
Nombre IUPAC |
(2S)-2-(fluoromethyl)azetidine |
InChI |
InChI=1S/C4H8FN/c5-3-4-1-2-6-4/h4,6H,1-3H2/t4-/m0/s1 |
Clave InChI |
FJEHOKRORRMMCC-BYPYZUCNSA-N |
SMILES isomérico |
C1CN[C@@H]1CF |
SMILES canónico |
C1CNC1CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


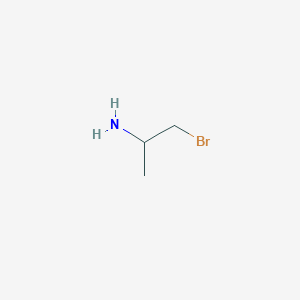
![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
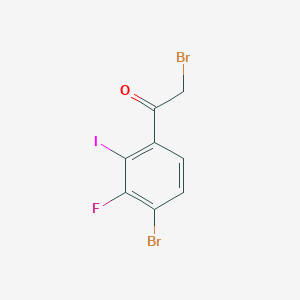
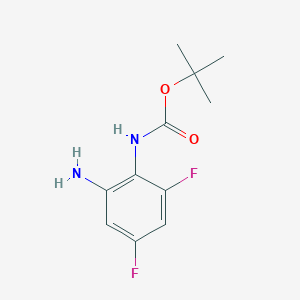
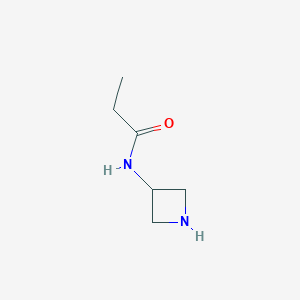

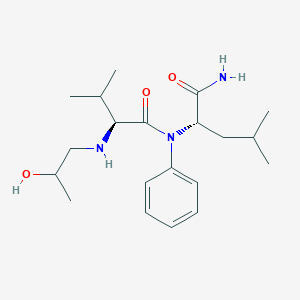
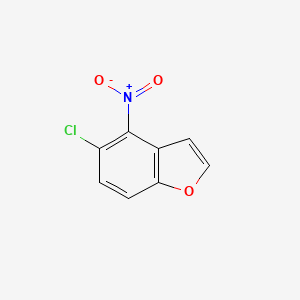
![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)

